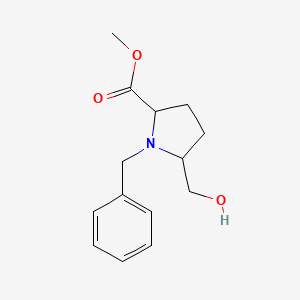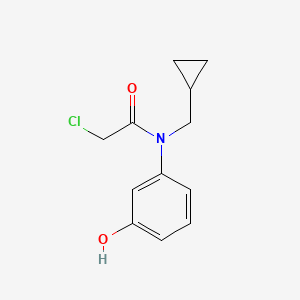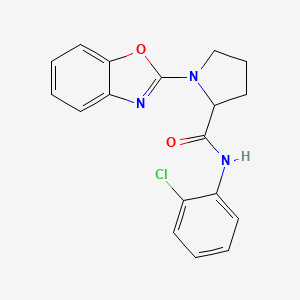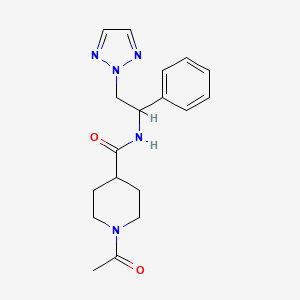
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a pyrrolidine derivative, characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl halides and subsequent esterification. One common method involves the use of benzyl bromide and pyrrolidine-2-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate: Characterized by the presence of a benzyl group and a hydroxymethyl group.
Methyl 1-benzyl-5-(methoxymethyl)pyrrolidine-2-carboxylate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Methyl 1-benzyl-5-(chloromethyl)pyrrolidine-2-carboxylate: Contains a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry and drug development.
属性
IUPAC Name |
methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWRGCAJBBTJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-4-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]piperazine](/img/structure/B2688475.png)


![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

